![molecular formula C19H16FN3O2S B2469909 N-(3-fluorophenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 893981-10-7](/img/structure/B2469909.png)
N-(3-fluorophenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
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Description
N-(3-fluorophenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide, also known as FP-3, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. FP-3 belongs to the family of pyridazinyl sulfanyl acetamide derivatives and is synthesized through a multistep process.
Scientific Research Applications
Anticancer Properties
N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, a compound similar in structure to the requested chemical, has demonstrated significant anticancer effects. Modification of this compound by replacing the acetamide group with an alkylurea moiety resulted in derivatives with potent antiproliferative activities against various human cancer cell lines. These derivatives also showed inhibitory activity against PI3Ks and mTOR, key proteins involved in cancer cell proliferation and survival. Moreover, these modifications led to a dramatic reduction in acute oral toxicity, suggesting a potential for safer therapeutic applications in cancer treatment (Wang et al., 2015).
Antiviral Activity
A class of biphenyl derivatives of imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine was designed to optimize inhibitory properties on the replication of Flaviviridae viruses like BVDV and HCV. Among the tested analogues, some demonstrated significant antiviral activity, indicating the potential of these compounds as novel Flaviviridae inhibitors (Enguehard-Gueiffier et al., 2013).
Antinociceptive Activity
Compounds structurally similar to N-(3-fluorophenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide were synthesized and tested for their antinociceptive activity. Most of these compounds were found to be more potent than aspirin, suggesting their potential use in pain management (Doğruer et al., 2000).
Quantum Chemical Insights and Antiviral Potency against SARS-CoV-2
The novel antiviral active molecule 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, structurally related to the requested chemical, was synthesized and characterized with quantum chemical methods. The molecule was found to have antiviral potency against SARS-CoV-2 by docking against SARS-CoV-2 protein, indicating its potential in COVID-19 treatment (Mary et al., 2020).
properties
IUPAC Name |
N-(3-fluorophenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c1-25-17-8-3-2-7-15(17)16-9-10-19(23-22-16)26-12-18(24)21-14-6-4-5-13(20)11-14/h2-11H,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJKIESPISTAJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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